molecular formula C15H15Cl2N3O B7152458 2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide

2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide

Cat. No.: B7152458
M. Wt: 324.2 g/mol
InChI Key: XKVKAFVJMWVQJE-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro and dimethylaminopyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 6-(dimethylamino)pyridin-2-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The dichloro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a tool compound in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions. The dichloro groups can participate in halogen bonding, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Lacks the pyridinyl group but shares the dichloro-substituted benzamide core.

    6-(Dimethylamino)pyridin-2-ylmethanol: Contains the pyridinyl group but lacks the benzamide core.

    N,N-Dimethyl-4-aminopyridine: Similar in structure but without the benzamide and dichloro groups.

Uniqueness

2,4-Dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dichloro-N-[[6-(dimethylamino)pyridin-2-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O/c1-20(2)14-5-3-4-11(19-14)9-18-15(21)12-7-6-10(16)8-13(12)17/h3-8H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVKAFVJMWVQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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